6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343722
InChI: InChI=1S/C8H12N2S.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H
SMILES: CC1CCC2=C(C1)SC(=N2)N.Br
Molecular Formula: C8H13BrN2S
Molecular Weight: 249.17 g/mol

6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide

CAS No.:

Cat. No.: VC13343722

Molecular Formula: C8H13BrN2S

Molecular Weight: 249.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide -

Specification

Molecular Formula C8H13BrN2S
Molecular Weight 249.17 g/mol
IUPAC Name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C8H12N2S.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H
Standard InChI Key AFJBDCCJUVGXNI-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=N2)N.Br
Canonical SMILES CC1CCC2=C(C1)SC(=N2)N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The base compound, 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, features a fused bicyclic framework comprising a cyclohexene ring annulated to a thiazole moiety. The hydrobromide salt forms via protonation of the primary amine group by hydrobromic acid, resulting in enhanced solubility in polar solvents. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC8H13BrN2S\text{C}_8\text{H}_{13}\text{BrN}_2\text{S}
Molecular Weight265.23 g/mol
Exact Mass264.999 g/mol
LogP (Partition Coefficient)1.78
Topological Polar Surface Area67.88 Ų

The compound’s X-ray diffraction pattern and IR spectrum remain undocumented in public literature, though analogous derivatives like pramipexole dihydrochloride monohydrate exhibit characteristic peaks at 2θ = 12.4°, 18.6°, and 24.3° .

Synthetic Routes and Optimization

Bromination and Cyclization

The hydrobromide salt is synthesized via a two-step process involving bromination and cyclization. As detailed in patent WO2011021214A2 , N-(4-oxocyclohexyl)acetamide is treated with bromine in acetic acid, followed by thiourea, to yield N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3). Subsequent hydrolysis with sulfuric acid removes the acetyl group, producing 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) .

Reaction Scheme:

N-(4-oxocyclohexyl)acetamideAcetic AcidBr2IntermediateThioureaFormula-3H2SO4HydrolysisFormula-4\text{N-(4-oxocyclohexyl)acetamide} \xrightarrow[\text{Acetic Acid}]{\text{Br}_2} \text{Intermediate} \xrightarrow{\text{Thiourea}} \text{Formula-3} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Hydrolysis}} \text{Formula-4}

Resolution and Salt Formation

Chiral resolution of Formula-4 using L(+)-tartaric acid in water yields the (S)-enantiomer (Formula-5), which is then reacted with propionic anhydride to form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (Formula-6). Reduction with sodium borohydride and boron trifluoride etherate ultimately generates pramipexole . The hydrobromide salt forms during the initial bromination step, ensuring high purity (>98%) after recrystallization .

Physicochemical and Pharmacological Profile

Solubility and Stability

The hydrobromide salt exhibits improved aqueous solubility compared to the free base, making it suitable for pharmaceutical formulations. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 12 weeks, though data specific to this compound remain limited .

Industrial Applications and Patent Landscape

Role in API Manufacturing

Patent WO2011021214A2 highlights the compound’s utility in large-scale pramipexole production. Key advantages over prior methods include:

  • Yield Optimization: 90% yield for Formula-4 after hydrolysis .

  • Purity Enhancement: Acid/base recrystallization reduces impurities to <0.5% .

Challenges and Future Directions

Synthetic Bottlenecks

  • Byproduct Formation: Bromination side reactions necessitate precise stoichiometric control .

  • Chiral Purity: Resolution via tartaric acid achieves >99% enantiomeric excess but requires multiple recrystallizations .

Research Opportunities

  • Alternative Resolution Methods: Enzymatic or chromatographic techniques could streamline enantiomer separation.

  • Green Chemistry Approaches: Solvent substitution (e.g., replacing acetic acid with ionic liquids) may improve sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator